

An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB)

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Compound of Interest

Compound Name: 2-APB hydrochloride

Cat. No.: B160591

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Core Chemical Identity

2-Aminoethyl diphenylborinate, commonly abbreviated as 2-APB, is an organoboron compound widely recognized for its versatile roles in organic synthesis and, more prominently, as a modulator of intracellular calcium (Ca^{2+}) signaling.[1][2] Its structure features a diphenylborinic acid core esterified with 2-aminoethanol. This unique arrangement confers membrane permeability, allowing it to interact with intracellular targets.[3]

Chemical Structure:

- IUPAC Name: 2-(Diphenylboranyloxy)ethan-1-amine
- Synonyms: (2-Aminoethoxy)diphenylborane, Diphenylborinic acid 2-aminoethyl ester, 2-APB[1][4]
- Linear Formula: $(\text{C}_6\text{H}_5)_2\text{BOCH}_2\text{CH}_2\text{NH}_2$

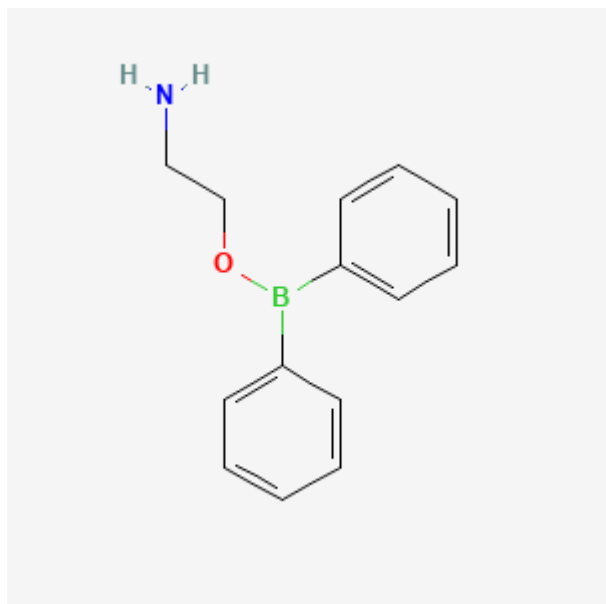


Figure 1: 2D Chemical Structure of 2-Aminoethyl Diphenylborinate (PubChem CID: 1598).

Physicochemical and Spectroscopic Data

The fundamental properties of 2-APB are critical for its application in experimental settings. The data below has been compiled from various chemical suppliers and research articles.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₆ BNO	[1][4]
Molecular Weight	225.1 g/mol	[4][5]
CAS Number	524-95-8	[1][4]
Appearance	White to off-white or pale cream crystalline powder	[4][6]
Melting Point	188 - 195 °C	[4][6]
Purity	≥97%	
Solubility	DMSO: ~20 mg/mLDMF: ~20 mg/mL Ethanol: ~5 mg/mL PBS (pH 7.2): ~0.05 mg/mL	[5]
Storage Temperature	-20°C	[5]
¹ H NMR (300 MHz, DMSO-d ₆)	δ 7.43–7.33 (m, 4H), 7.20–7.10 (m, 4H), 7.08–7.00 (m, 1H), 6.11 (s, 2H, NH ₂), 3.75 (t, J = 6.5, 2H, OCH ₂), 2.82 (p, J = 6.2, 2H, NCH ₂)	
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 133.38, 131.43, 129.85, 126.69, 126.44, 125.05, 62.45 (OCH ₂), 41.36 (NCH ₂)	
¹¹ B NMR (96 MHz, DMSO-d ₆)	δ 4.14	

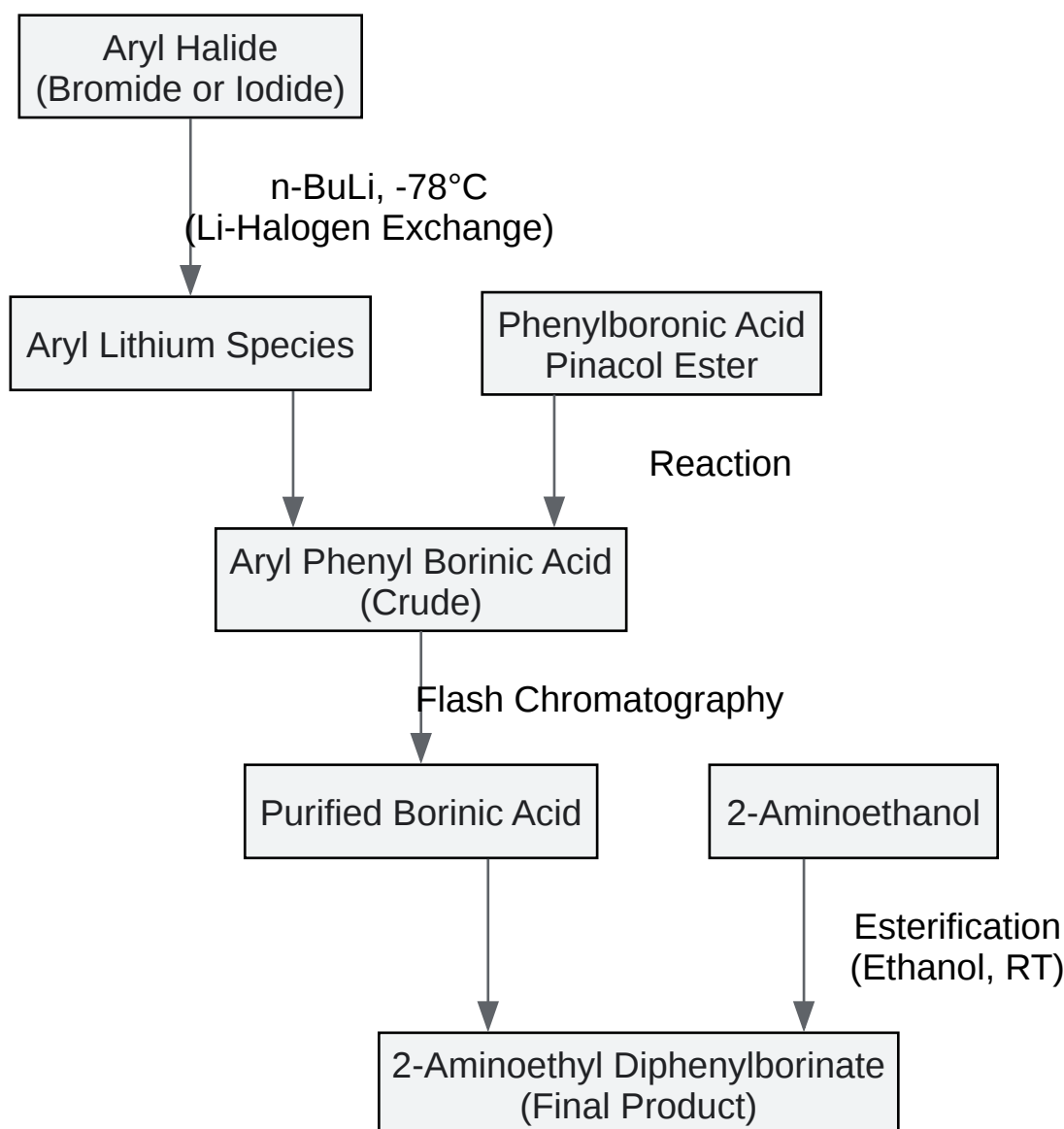
Synthesis and Experimental Protocols

General Synthesis of 2-APB Analogues

A common route for synthesizing 2-APB and its derivatives involves a multi-step process starting from halogenated aryl compounds. This method provides flexibility for creating a library of analogues for structure-activity relationship (SAR) studies.[7]

Protocol:

- **Lithium-Halogen Exchange:** A mono-halogenated aryl bromide or iodide is dissolved in an appropriate solvent (e.g., a 4:1 mixture of toluene/THF). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, forming the corresponding aryl lithium species.
- **Reaction with Boronic Ester:** The freshly prepared aryl lithium species is then reacted with a phenylboronic acid pinacol ester. This reaction forms the diaryl borinic acid intermediate.
- **Work-up and Purification:** The reaction is quenched, and the crude aryl phenyl borinic acid is extracted. A quick flash chromatography step is often employed for initial purification.
- **Esterification:** The purified borinic acid is subsequently esterified with 2-aminoethanol in a suitable solvent like ethanol. The reaction is typically run for 1 hour at room temperature.
- **Final Isolation:** After the reaction is complete, the solvent is removed under vacuum. The resulting residue is dried under high vacuum to yield the final 2-aminoethyl diphenylborinate product as a powder.^[7]



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A simplified workflow for the synthesis of 2-APB analogues.

Protocol for Measuring Store-Operated Calcium Entry (SOCE)

The biological activity of 2-APB is frequently assessed by measuring its effect on intracellular Ca^{2+} concentration using fluorometric imaging.[8][9] A common method involves a fluorometric imaging plate reader (FLIPR) and Ca^{2+} -sensitive dyes like Fura-2 AM.[10]

Protocol:

- **Cell Preparation:** Seed cells (e.g., MDA-MB-231) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.[10]
- **Dye Loading:** Wash cells with a buffered saline solution (e.g., HEPES-buffered saline). Load the cells with a Ca^{2+} indicator dye (e.g., 2-5 μM Fura-2 AM) in the buffer, often containing a mild detergent like Pluronic F-127 to aid dispersion. Incubate for 30-60 minutes at 37°C.[10][11]
- **Compound Incubation:** Wash the cells to remove excess dye. Incubate the cells with varying concentrations of 2-APB (or vehicle control, e.g., DMSO) in a nominal calcium-free (NCF) buffer for approximately 10 minutes.[7]
- **Store Depletion:** To initiate store depletion, add an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA), such as thapsigargin (Tg, $\sim 2.5 \mu\text{M}$), to the NCF buffer. This prevents Ca^{2+} re-uptake into the ER, leading to its passive depletion.[7]
- **Measurement of SOCE:** After the ER stores are depleted, re-introduce Ca^{2+} to the extracellular solution. Measure the subsequent rise in intracellular Ca^{2+} using a fluorescence plate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).[10] The increase in fluorescence ratio (F340/F380) reflects the influx of Ca^{2+} through store-operated channels.
- **Data Analysis:** Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after Ca^{2+} re-addition. Compare the response in 2-APB-treated cells to the vehicle control.

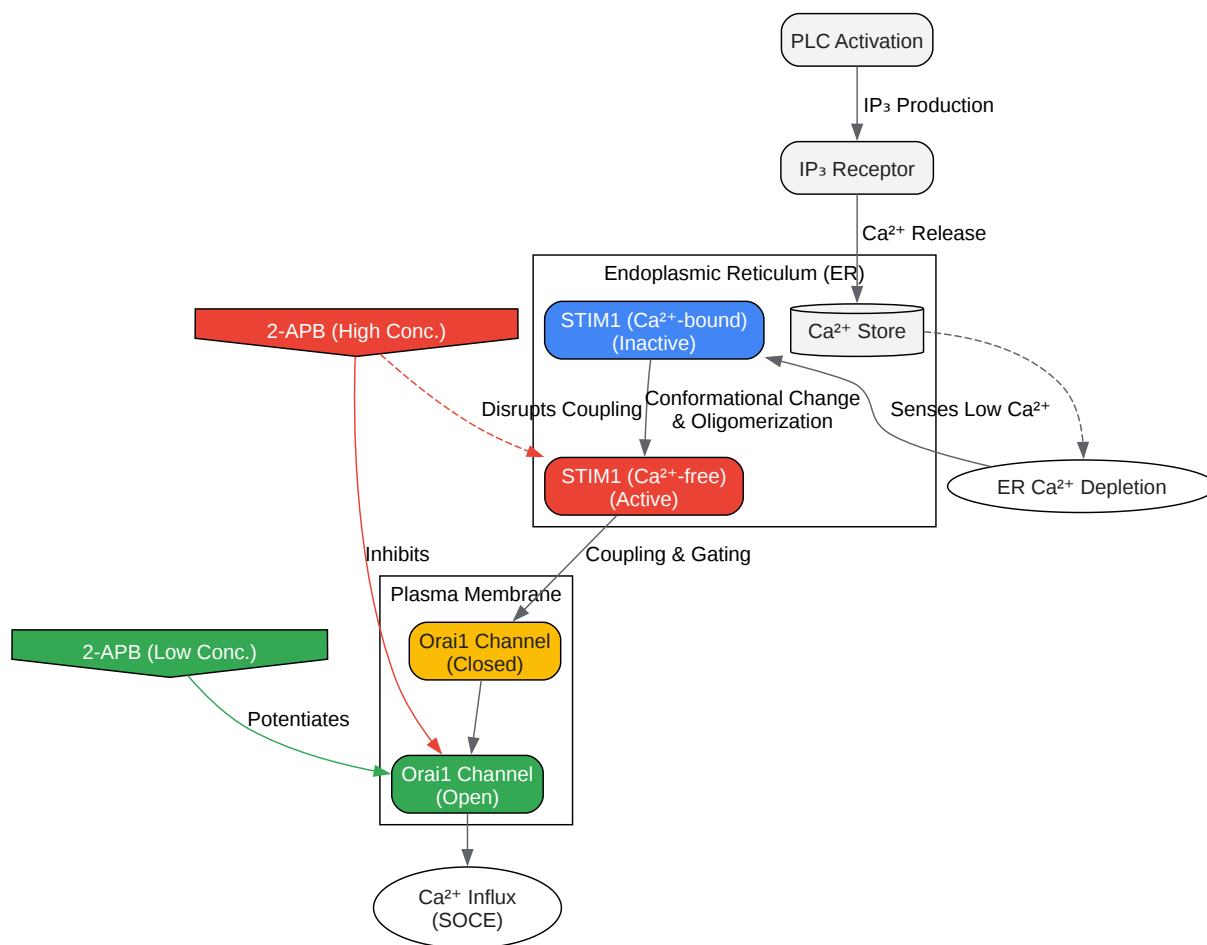
Mechanism of Action: Modulation of SOCE

2-APB is best known as a modulator of Store-Operated Calcium Entry (SOCE), a crucial Ca^{2+} influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca^{2+} stores.[8][9] This process is primarily mediated by the interaction between the ER Ca^{2+} sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca^{2+} channel, Orai1.[8][9]

The Bimodal Effect of 2-APB: The action of 2-APB on the SOCE pathway is complex and dose-dependent:[8]

- Low Concentrations ($\leq 10 \mu\text{M}$): At low micromolar concentrations, 2-APB potentiates or enhances SOCE. This is thought to occur through a direct interaction with the Orai1 channel, causing a dilation of the channel pore and increasing Ca^{2+} influx.[8]
- High Concentrations ($\geq 30 \mu\text{M}$): At higher concentrations, 2-APB is inhibitory.[8] This inhibition is multifaceted; it can act directly on the Orai1 channel to block it and also disrupt the functional coupling between STIM1 and Orai1 by promoting intramolecular interactions within STIM1 that prevent its activation of Orai1.[8]

Although initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP_3) receptor ($\text{IC}_{50} = 42 \mu\text{M}$), its effects on SOCE are now understood to be independent of this action.[2][8] It also interacts with several members of the Transient Receptor Potential (TRP) channel family.[2][3][12]



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The role of 2-APB in the Store-Operated Calcium Entry (SOCE) signaling pathway.

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